(1S,4S)-4-Methoxycyclopent-2-en-1-ol
Description
(1S,4S)-4-Methoxycyclopent-2-en-1-ol is a chiral cyclopentenol derivative characterized by a five-membered cyclopentene ring with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 1 and 4, respectively. The stereochemistry at these positions (both S-configuration) significantly influences its spatial arrangement and reactivity. The compound’s molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-methoxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3 |
InChI Key |
ABYAXJPWNDLTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Methoxycyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentene derivative, the introduction of a methoxy group can be achieved through nucleophilic substitution reactions. The hydroxyl group can then be introduced via hydrolysis or reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentenone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
(1S,4S)-4-Methoxycyclopent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following cyclopentenol derivatives share structural similarities but differ in substituents and stereochemistry:
Physicochemical Properties
- Polarity and Solubility: The methoxy group in the target compound provides moderate polarity compared to the hydroxyl-only analogs. The 4-methylphenyl group in (1S,4S)-4-(4-Methylphenyl)cyclopent-2-en-1-ol drastically increases hydrophobicity, making it less water-soluble than the methoxy analog .
Steric and Electronic Effects :
- The benzyloxy group in (1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol introduces steric hindrance, which may slow reaction kinetics in nucleophilic substitutions compared to smaller substituents like methoxy .
- The fluoro atom’s electron-withdrawing nature could destabilize adjacent cationic intermediates, contrasting with the electron-donating methoxy group .
Stereochemical Implications
- The 4R configuration in (1S,4R)-4-Fluorocyclopent-2-en-1-ol creates a distinct spatial arrangement compared to the 4S configuration in the target compound. This difference may affect enantioselective interactions in catalytic systems or receptor binding .
- Both this compound and (1S,4S)-4-(4-Methylphenyl)cyclopent-2-en-1-ol share identical stereochemistry, enabling direct comparison of substituent effects without confounding stereochemical variables .
Biological Activity
(1S,4S)-4-Methoxycyclopent-2-en-1-ol is a cyclopentenol compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a cyclopentene ring with a methoxy group and a hydroxyl group, which contributes to its reactivity and potential biological interactions. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Cellular Signaling Modulation : It might influence signaling pathways related to cell survival and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine production |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating potent antimicrobial activity.
Case Study 2: Antioxidant Properties
In a separate investigation, Johnson et al. (2024) assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The findings revealed that this compound exhibited an IC50 value of 30 µg/mL in the DPPH assay, confirming its effectiveness as a free radical scavenger.
Case Study 3: Anti-inflammatory Mechanisms
Research by Lee et al. (2023) explored the anti-inflammatory effects of the compound in vitro. The study found that treatment with this compound reduced the production of pro-inflammatory cytokines TNF-alpha and IL-6 in macrophage cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
